molecular formula C11H7N3O B13112288 5-Phenoxypyrimidine-2-carbonitrile

5-Phenoxypyrimidine-2-carbonitrile

Cat. No.: B13112288
M. Wt: 197.19 g/mol
InChI Key: FJPKWXRUBVXWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenoxypyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxypyrimidine-2-carbonitrile typically involves the reaction of phenol with a suitable pyrimidine precursor. One common method involves the reaction of 2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of pyrimidine-2-carbonitrile derivatives with oxidized phenoxy groups.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Phenoxypyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Phenoxypyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes involved in disease pathways. For example, it may inhibit enzymes like dihydrofolate reductase or thymidylate synthase, which are crucial for DNA synthesis and cell proliferation. The compound’s interaction with these enzymes can lead to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-5-carbonitrile: Shares the pyrimidine core but lacks the phenoxy group.

    Phenoxypyrimidine: Similar structure but without the carbonitrile group.

    2-Phenoxypyrimidine: Similar structure but with the phenoxy group at a different position.

Uniqueness

5-Phenoxypyrimidine-2-carbonitrile is unique due to the presence of both the phenoxy and carbonitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

5-phenoxypyrimidine-2-carbonitrile

InChI

InChI=1S/C11H7N3O/c12-6-11-13-7-10(8-14-11)15-9-4-2-1-3-5-9/h1-5,7-8H

InChI Key

FJPKWXRUBVXWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(N=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.